Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate
Description
Methyl (2E)-4-(4-iodophenyl)-4-oxobut-2-enoate is an α,β-unsaturated ester featuring a 4-iodophenyl group at the β-position and a methyl ester at the α-position. Its molecular formula is C₁₁H₉IO₃, with a molecular weight of 316.10 g/mol and CAS number 32250-59-2 . This compound belongs to the aroylacrylic ester family, synthesized via base-mediated esterification of aroylacrylic acids with alkyl halides, as demonstrated in multiple protocols .
Properties
CAS No. |
32250-59-2 |
|---|---|
Molecular Formula |
C11H9IO3 |
Molecular Weight |
316.09 g/mol |
IUPAC Name |
methyl (E)-4-(4-iodophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H9IO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+ |
InChI Key |
OILOMAAZLYQQID-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CC=C(C=C1)I |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzaldehyde and methyl acetoacetate.
Knoevenagel Condensation: The 4-iodobenzaldehyde undergoes a Knoevenagel condensation with methyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the enone structure.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, can facilitate substitution reactions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes key structural analogs and their properties:
*Yield varies by synthesis protocol. †Physical state may depend on purification methods.
Key Observations:
- Iodine vs. For example, the ethyl iodophenyl derivative (51) is a solid (m.p. 52–54°C) , while methyl tert-butyl (42) and chloro analogs are oils .
- Ester Group Impact : Methyl esters (e.g., compound 42) typically exhibit higher volatility than ethyl or prenyl esters. Prenyl esters (e.g., 54) may offer enhanced lipophilicity for biological applications .
- Synthesis Yields : High yields (~85–91%) are achieved using Cs₂CO₃ as a base, indicating efficient esterification regardless of the halogen .
Spectral and Reactivity Comparisons
- ¹H NMR: Methyl tert-butyl analog (42): Signals at δ 1.37 ppm (tert-butyl) and δ 3.86 ppm (methyl ester) .
- Reactivity :
- Iodine’s leaving-group ability may facilitate nucleophilic substitution or cross-coupling reactions, unlike tert-butyl or methoxy groups.
- The prenyl ester (54) requires KI as an additive, suggesting iodide participation in the reaction mechanism .
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